molecular formula C12H9ClFNO3 B13452475 Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B13452475
M. Wt: 269.65 g/mol
InChI Key: UVKLIQGGVHPWLF-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core structure, substituted with chlorine, fluorine, and hydroxy groups, and an ethyl ester functional group. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors, such as 2-aminobenzoyl chloride derivatives, with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to yield the quinoline core. Subsequent halogenation and esterification steps introduce the chlorine, fluorine, and ethyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular pathways, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription .

Comparison with Similar Compounds

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
  • Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
  • Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

These compounds share similar core structures but differ in the position and type of substituents. The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial activity and distinct reactivity patterns .

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 8-chloro-7-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(14)9(10)13/h3-5H,2H2,1H3,(H,15,16)

InChI Key

UVKLIQGGVHPWLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)F

Origin of Product

United States

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